2-Heptyn-1-al-diethyl acetal

Descripción general

Descripción

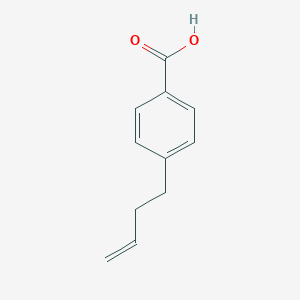

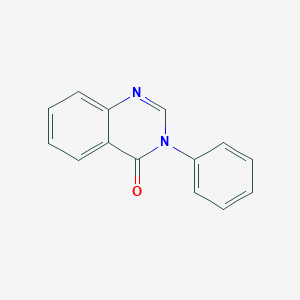

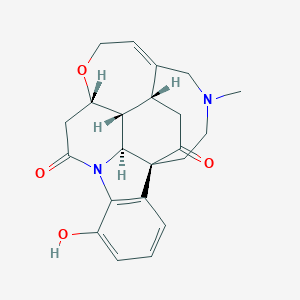

2-Heptyn-1-al-diethyl acetal is a chemical compound with the molecular formula C11H20O2 . It is also known by its preferred name, 2-Heptyn-1-Al-Diethyl Acetal .

Synthesis Analysis

The synthesis of acetals, such as 2-Heptyn-1-al-diethyl acetal, generally involves the acetalization and ketalization of aldehydes and ketones with alcohols . This process can proceed smoothly in the presence of 0.1 mol % acid, without removing water . Another method involves the synthesis of acetals under basic conditions from non-enolizable aldehydes and alcohols . This reactivity is facilitated by a sodium alkoxide along with a corresponding trifluoroacetate ester .Molecular Structure Analysis

The molecular structure of 2-Heptyn-1-al-diethyl acetal consists of a chain of carbon atoms with two ethoxy groups attached to one of the terminal carbons .Chemical Reactions Analysis

Acetalization and ketalization are the most useful methods for the protection of aldehydes and ketones, which are extensively encountered in organic synthesis . The acetals are traditionally generated by treating aldehydes and ketones with alcohols in the presence of typical acid catalysts .Aplicaciones Científicas De Investigación

Acetal Synthesis : Acetals, including those derived from 1,1-diethoxy-2-propyne, are synthesized through alkylation processes. This synthesis is crucial for creating a variety of organic compounds, which can then be used in different chemical transformations (Ward & Dorp, 2010).

Intramolecular Allylic Alkylation : Acetals are used in the synthesis of complex organic compounds through palladium-catalyzed intramolecular allylic alkylation. This method is instrumental in the stereocontrolled synthesis of enantiomerically pure compounds (Galán-Fernández et al., 2010).

Natural Product Synthesis : Acetals are key intermediates in the total synthesis of natural products, including diacetylenic spiroacetal enol ethers. Their use in such synthesis highlights the diversity of chemical structures that can be achieved with acetals (Miyakoshi & Mukai, 2003).

Lactam Acetals Chemistry : The study of lactam acetals, such as the diethyl acetal of N-methylpiperidin-2-one, provides insights into their reactions with various compounds. These reactions can lead to the formation of new chemical entities with potential applications in medicinal chemistry (Granik et al., 1973).

Drug Delivery Applications : Acetals are considered for use as pH-sensitive linkages in drug delivery systems. Their hydrolysis rates can be tuned by altering their chemical structure, making them suitable for targeted therapeutic release (Gillies et al., 2004).

Chemoselective Condensations : Acetals are used in chemoselective aldol-type condensations, demonstrating their utility in selective organic synthesis under neutral conditions (Saraswathy & Sankararaman, 1996).

Safety And Hazards

Propiedades

IUPAC Name |

1,1-diethoxyhept-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXTVBJJMIROGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171283 | |

| Record name | 2-Heptyn-1-al-diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Heptyn-1-al-diethyl acetal | |

CAS RN |

18232-30-9 | |

| Record name | 2-Heptyn-1-al-diethyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018232309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Heptyn-1-al-diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B92091.png)